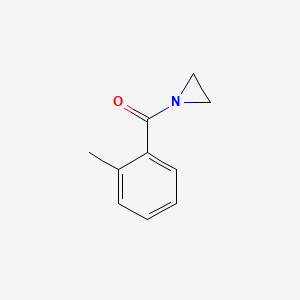

Aziridine, 1-(o-toluoyl)-

Description

Aziridine, 1-(o-toluoyl)-, is a nitrogen-containing three-membered heterocyclic compound featuring an o-toluoyl (o-methylbenzoyl) substituent on the aziridine nitrogen. The aziridine ring’s inherent strain (~24–28 kcal/mol) confers high reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry . While direct references to 1-(o-toluoyl)aziridine are absent in the provided evidence, structurally analogous compounds (e.g., 1-(4-nitrobenzoyl)aziridine , 1-(phenylsulfonyl)aziridine , and alkyl-substituted aziridines ) highlight the role of substituents in modulating reactivity, stereoelectronic properties, and biological activity. The o-toluoyl group, with its electron-donating methyl substituent, may influence regioselectivity in ring-opening reactions and enhance stability compared to electron-withdrawing analogs.

Properties

CAS No. |

2453-32-9 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

aziridin-1-yl-(2-methylphenyl)methanone |

InChI |

InChI=1S/C10H11NO/c1-8-4-2-3-5-9(8)10(12)11-6-7-11/h2-5H,6-7H2,1H3 |

InChI Key |

APAHMQGTXGGVQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Aziridine Derivatives

Acyl-Substituted Aziridines

- 1-(4-Nitrobenzoyl)aziridine (CAS 19614-29-0): The electron-withdrawing nitro group increases electrophilicity, favoring nucleophilic ring-opening reactions. This compound is used in synthesizing π-conjugated isoindigo derivatives for optoelectronic applications .

- This could enhance stability in storage or under mild reaction conditions.

Sulfonyl-Substituted Aziridines

- 1-(Phenylsulfonyl)aziridine : The sulfonyl group creates three electrophilic sites (ring carbons and exocyclic methylene), enabling diverse transformations, including β-lactam synthesis . Cooperative chalcogen bonding with this compound activates ring-opening under catalytic conditions .

- Polymeric Aziridines (e.g., A-3) : Used as crosslinkers in coatings, these exhibit improved hardness and chemical resistance compared to small-molecule aziridines, balancing reactivity with reduced toxicity .

Alkyl-Substituted Aziridines

- (S)-Isopropylaziridine : Bulky aliphatic substituents in the (S)-configuration enhance anticancer activity (IC₅₀ values comparable to cisplatin) by improving interactions with cellular targets .

- 1-(1-Propenyl)aziridine (CAS 24461-38-9): The propenyl group enables stereoselective cycloaddition reactions, useful in natural product synthesis .

Stereochemical and Electronic Considerations

- (S)-Configuration: Aziridines derived from (S)-amino acids show higher antimicrobial and anticancer activity than (R)-isomers, emphasizing the role of absolute configuration in bioactivity .

- DFT Studies : Electron-withdrawing groups (e.g., nitro, sulfonyl) lower LUMO energy, increasing electrophilicity and reactivity in ring-opening reactions. Conversely, electron-donating groups (e.g., methyl) may stabilize the aziridine ring .

Data Tables

Table 1: Key Properties of Aziridine Derivatives

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.